Mosapride - 112885-41-3

Mosapride

Catalog Number: EVT-253502
CAS Number: 112885-41-3
Molecular Formula: C21H25ClFN3O3
Molecular Weight: 421.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mosapride citrate is a substituted benzamide classified as a gastroprokinetic agent. [] It is primarily recognized for its role in stimulating gastrointestinal motility. [] Mosapride acts as a selective and potent 5-hydroxytryptamine 4 (5-HT4) receptor agonist, enhancing gastrointestinal motility by stimulating these receptors. [, , ] It is often studied in the context of gastrointestinal disorders and is considered a potential alternative to other prokinetic agents. [, ]

Future Directions
  • Developing novel drug delivery systems for mosapride, such as colon-targeted formulations, could enhance its efficacy and reduce potential systemic side effects. This is particularly relevant for conditions like constipation where localized drug delivery to the colon is desired. []

Des-p-Fluorobenzyl Mosapride (M1)

Compound Description: Des-p-Fluorobenzyl Mosapride, often denoted as M1 in the provided literature, is a key active metabolite of Mosapride. It demonstrates notable activity as a 5-HT3 receptor antagonist. Research suggests that M1 exhibits significant tissue distribution following Mosapride administration in rats, with a considerable percentage being excreted through urine. []

Relevance to Mosapride: Des-p-Fluorobenzyl Mosapride is a structurally similar metabolite of Mosapride, resulting from the metabolic transformation of the parent drug. While Mosapride primarily acts as a 5-HT4 receptor agonist, M1 displays a different pharmacological profile as a 5-HT3 receptor antagonist. This difference in activity is noteworthy as it contributes to the overall pharmacological effects observed following Mosapride administration. Specifically, M1's 5-HT3 antagonism may play a role in Mosapride's effects on gastric emptying. []

Mosapride-N-Oxide (M2)

Compound Description: Mosapride-N-Oxide (M2) is another important active metabolite of Mosapride. It has been identified as a significant product in the metabolic breakdown of Mosapride. Like Des-p-Fluorobenzyl Mosapride, it is found in various tissues after Mosapride administration and is excreted through different routes, notably urine. []

Relevance to Mosapride: As an active metabolite of Mosapride, Mosapride-N-Oxide contributes to the overall pharmacological effects observed following Mosapride administration. The presence of M2 in various tissues and its excretion profile highlight its relevance in understanding the complete pharmacokinetic profile of Mosapride. []

5-Hydroxytryptamine (5-HT)

Relevance to Mosapride: 5-HT is the endogenous ligand for the 5-HT4 receptor, which Mosapride targets as an agonist. Understanding the effects of 5-HT on gastrointestinal motility provides context for the mechanism of action of Mosapride. Mosapride mimics the effects of 5-HT at the 5-HT4 receptor, leading to enhanced gastrointestinal motility. []

Metoclopramide

Relevance to Mosapride: Both Metoclopramide and Mosapride enhance gastrointestinal motility, but they achieve this through different primary mechanisms. Metoclopramide primarily antagonizes dopamine D2 receptors, while Mosapride acts as a 5-HT4 receptor agonist. This difference in mechanism may translate to differences in their clinical effects and side effect profiles. [, , ]

Domperidone

Relevance to Mosapride: Both Domperidone and Mosapride are utilized to address gastrointestinal motility issues. While Domperidone acts primarily as a dopamine antagonist, Mosapride exerts its effects through 5-HT4 receptor agonism. Clinical studies have explored the comparative efficacy of these two drugs in treating functional dyspepsia, suggesting that Mosapride may offer advantages in alleviating specific symptoms. [, , ]

Ondansetron

Relevance to Mosapride: Ondansetron's mechanism of action directly contrasts with Mosapride's metabolite M1, which acts as a 5-HT3 receptor antagonist. Notably, studies combining low doses of Ondansetron with Mosapride in rat models of postoperative ileus demonstrated a synergistic effect, enhancing Mosapride's ability to improve intestinal transit. Conversely, higher doses of Ondansetron appeared to counteract Mosapride's beneficial effects. [, ]

Zacopride

Relevance to Mosapride: Zacopride and Mosapride share a similar mechanism of action as 5-HT4 receptor agonists, but they differ in their chemical structures and pharmacological profiles. The discontinuation of Zacopride's development emphasizes the importance of carefully evaluating the safety and efficacy of new 5-HT4 receptor agonists, such as Mosapride. [, ]

Tropisetron

Relevance to Mosapride: Tropisetron served as a pharmacological tool in various studies to investigate the mechanism of action of Mosapride. By blocking 5-HT4 receptors with Tropisetron, researchers were able to demonstrate that the prokinetic effects of Mosapride were mediated, at least in part, by its agonistic action on these receptors. [, ]

GR113808

Relevance to Mosapride: GR113808 has been used in several studies to block 5-HT4 receptors and demonstrate the involvement of 5-HT4 receptors in the gastrointestinal effects of mosapride. [, , ]

[3H]-GR-113808

Relevance to Mosapride: This radioligand was instrumental in confirming that Mosapride directly interacts with 5-HT4 receptors. By displacing [3H]-GR-113808 from its binding sites, Mosapride demonstrated its affinity for the receptor. This binding affinity is a key aspect of Mosapride's mechanism of action, explaining its ability to stimulate gastrointestinal motility. [, ]

Pantoprazole

Relevance to Mosapride: Pantoprazole, while effective in reducing gastric acid, can potentially delay gastric emptying as a side effect. This side effect is relevant in the context of using Mosapride, which accelerates gastric emptying. Clinical studies investigated combining Mosapride with Pantoprazole, aiming to counteract PPI-induced delayed gastric emptying and potentially enhance symptom control in GERD patients. [, ]

Hydrotalcite

Relevance to Mosapride: Hydrotalcite was used in combination with Mosapride in a study exploring the treatment of bile reflux gastritis. This combination aimed to provide a multi-targeted approach, addressing both gastric acid and motility issues associated with the condition. []

Hydroxymethylnicotinamide

Relevance to Mosapride: Similar to Hydrotalcite, Hydroxymethylnicotinamide was used alongside Mosapride in a study focused on treating bile reflux gastritis. The combination aimed to leverage the potential synergistic effects of these drugs, targeting different aspects of the condition. []

Simethicone

Relevance to Mosapride: Simethicone, alongside Pancreatin, was combined with Mosapride to create a fixed-dose combination tablet. This combination aimed to provide broader symptom relief for gastrointestinal disorders by addressing multiple symptoms, including gas, bloating, and dysmotility, concurrently. [, ]

Pancreatin

Relevance to Mosapride: Similar to Simethicone, Pancreatin was included with Mosapride in a fixed-dose combination tablet. This inclusion aimed to improve digestive function in addition to Mosapride's prokinetic effects, offering a more comprehensive approach to managing gastrointestinal discomfort. [, ]

[1-(13)C]Acetic Acid

Relevance to Mosapride: This compound was instrumental in preclinical studies evaluating the impact of Mosapride on gastric emptying in rats. By measuring the rate of [1-(13)C]Acetic Acid release in breath samples, researchers could accurately quantify the effects of Mosapride on the rate at which the stomach empties. []

(13)C-Octanoic Acid

Relevance to Mosapride: In a study investigating the potential of Mosapride to mitigate prednisolone-induced gastric emptying disorder in dogs, (13)C-Octanoic Acid served as a marker for gastric emptying. By monitoring (13)C-Octanoic Acid levels in breath samples, researchers could assess the efficacy of Mosapride in counteracting the delayed gastric emptying associated with prednisolone use. []

Source and Classification

Mosapride citrate, the most commonly used form, is synthesized from 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholine-2-yl)methyl)benzamide. It belongs to the class of benzamide derivatives and is classified as a prokinetic agent. Its mechanism of action involves modulation of neurotransmitter activity in the gastrointestinal tract, which promotes motility.

Synthesis Analysis

The synthesis of mosapride involves multiple steps with different methods documented in various patents.

  1. Method Overview:
    • A notable method involves starting with 2-fluoro-4-nitrobenzoic acid, which undergoes ethylation and an SNAr reaction followed by N-chlorosuccinimide chlorination. This is followed by amine ester exchange and nitro reduction to yield mosapride citrate .
    • Another method utilizes 2-aminomethyl-4-(4-fluorobenzyl)morpholine, which is acylated with an active derivative of 4-amino-5-chloro-2-ethoxybenzoic acid .
  2. Technical Parameters:
    • The reactions typically occur under reflux conditions in ethanol, using acids such as concentrated sulfuric acid or p-toluenesulfonic acid as catalysts.
    • The final step involves salification with citric acid to form mosapride citrate .
Molecular Structure Analysis

Mosapride has a complex molecular structure characterized by its benzamide core. The molecular formula is C17H20ClFN2O3C_{17}H_{20}ClFN_2O_3, and its structure can be described as follows:

  • Core Structure: The molecule features a benzene ring substituted with a chloro group and an ethoxy group, along with a morpholine moiety attached via a methyl bridge.
  • 3D Configuration: The spatial arrangement allows for interaction with serotonin receptors, critical for its pharmacological activity.

Structural Data

  • Molecular Weight: Approximately 348.8 g/mol.
  • Key Functional Groups: Includes amine, ether, and aromatic functionalities that contribute to its biological activity.
Chemical Reactions Analysis

Mosapride undergoes various chemical reactions during its synthesis:

  1. Ethylation: Involves the introduction of ethyl groups to enhance solubility.
  2. N-Chlorosuccinimide Chlorination: Adds chlorine atoms that are pivotal for receptor binding.
  3. Reduction Reactions: These are essential for converting nitro groups to amines, enhancing the drug's efficacy.

These reactions are carefully controlled to optimize yield and purity while minimizing by-products.

Mechanism of Action

Mosapride acts primarily as a selective agonist for the 5-HT_4 serotonin receptor.

  1. Receptor Interaction: By binding to these receptors in the gastrointestinal tract, it enhances the release of acetylcholine from enteric neurons.
  2. Motility Enhancement: This action increases peristalsis and gastric emptying, alleviating symptoms associated with dyspepsia and reflux.
  3. Clinical Implications: Studies have shown that mosapride significantly improves gastric motility compared to placebo treatments .
Physical and Chemical Properties Analysis

Mosapride exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in water and higher solubility in organic solvents, which is crucial for its formulation.
  • Stability: The compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions.

Key Properties

PropertyValue
Melting Point165–168 °C
SolubilitySoluble in ethanol; slightly soluble in water
pH StabilityStable between pH 5–7
Applications

Mosapride is widely used in clinical settings for:

  1. Gastrointestinal Disorders: Primarily for functional dyspepsia and gastroesophageal reflux disease.
  2. Formulation Development: Recent studies have explored dual-release formulations to enhance bioavailability and patient compliance .
  3. Research Applications: Investigations into its pharmacokinetics and interactions with other drugs continue to be an area of active research.
Introduction to Mosapride in Academic Research

Historical Development and Pharmacological Classification

Mosapride citrate (C₂₁H₂₅ClFN₃O₃), a benzamide derivative, emerged in the late 1990s as a successor to earlier prokinetic agents like cisapride. Its development aimed to address cisapride's cardiotoxicity linked to human Ether-à-go-go-Related Gene (hERG) channel inhibition. Unlike cisapride, mosapride demonstrated negligible affinity for hERG potassium channels in preclinical studies, significantly reducing arrhythmogenic risk [1] [3]. Approved in Japan in 1998 for human use (brand name Gasmotin) and later for veterinary applications (2009), it filled a critical therapeutic gap after cisapride's market withdrawal [1] [6] [8].

Pharmacologically, mosapride is classified as a selective serotonin 5-HT₄ receptor agonist. Its primary active metabolite, des-p-fluorobenzyl mosapride (M1), additionally acts as a 5-HT₃ receptor antagonist, enhancing its prokinetic profile without interacting significantly with dopamine D₂ receptors, histamine H₁, or adrenergic receptors [1] [3] [5]. This dual activity accelerates motility throughout the gastrointestinal (GI) tract—stomach, small intestine, and colon—while avoiding extrapyramidal side effects associated with metoclopramide [1] [8].

  • Structural Evolution: Derived from cisapride's scaffold, mosapride features modifications that eliminate cytochrome P450 interactions, enhancing safety [1].
  • Species-Specific Use: Adopted widely across Asia and South America for functional dyspepsia and gastroparesis, though clinical trials in European populations showed variable efficacy, potentially due to differences in patient stratification or diagnostic criteria [1] [2] [7].

Table 1: Pharmacological Profile of Mosapride Compared to Key Prokinetic Agents

Agent5-HT₄ Agonism5-HT₃ AntagonismD₂ ActivityhERG Inhibition
MosaprideHigh selectivityYes (via M1 metabolite)NoNegligible
CisaprideModerateNoNoHigh
MetoclopramideWeakYesYesLow
DomperidoneNoNoYesModerate

Data synthesized from [1] [3] [5].

Therapeutic Rationale and Mechanistic Uniqueness in Gastrointestinal Motility

Mosapride addresses impaired GI motility by targeting enteric neural pathways. It binds to 5-HT₄ receptors on cholinergic neurons in the myenteric plexus, triggering acetylcholine release. This stimulates smooth muscle contraction and coordinates peristalsis, accelerating gastric emptying and colonic transit [1] [3] [7]. Crucially, its effects extend beyond propulsion:

  • Anti-Inflammatory Actions: In rodent models, mosapride activates α7 nicotinic acetylcholine receptors (α7nAChRs) on muscularis macrophages, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mitigating postoperative ileus [3] [7].
  • Neurogenesis Promotion: Agonism at 5-HT₄ receptors enhances enteric neurogenesis and neural circuit reconstruction, demonstrated in guinea pig models of anastomotic healing [3] [7]. This may benefit conditions involving neuronal damage, such as diabetic gastroparesis.

Therapeutic Applications Supported by Clinical Evidence:

  • Functional Dyspepsia and Gastroparesis: The Japan Mosapride Mega-Study (JMMS) confirmed significant improvements in gastric stasis and epigastric pain after two weeks of therapy [7]. Meta-analyses indicate superiority over placebo in diabetic gastroparesis, though comparable efficacy to domperidone [7].
  • Proton Pump Inhibitor (PPI)-Induced Motility Delay: PPIs like pantoprazole delay gastric emptying by 15–40%. A randomized trial showed mosapride (5 mg t.i.d.) prevented this effect, normalizing half-gastric-emptying time (T₁/₂) (65.0 ± 15.5 min vs. 88.5 ± 48.2 min with PPI alone; P=0.023) and blunting PPI-induced hypergastrinemia [9].
  • Postoperative Ileus (POI): In colorectal surgery patients, mosapride reduced time to first bowel sound (26 hrs vs. 50 hrs; P=0.004) and flatus passage (40 hrs vs. 70 hrs; P=0.003), shortening hospital stays [4].

Table 2: Key Clinical Outcomes of Mosapride in Gastrointestinal Motility Disorders

ConditionStudy DesignKey OutcomeReference
Diabetic GastroparesisMeta-analysisImproved gastric emptying vs. placebo; equal to domperidone [7]
PPI-Induced DelayRCT (Pantoprazole + Mosapride)Normalized T₁/₂; prevented gastrin rise [9]
Postoperative IleusRCT (Colorectal surgery)48% reduction in bowel sound recovery time [4]

Mechanistic Advantages Over Predecessors:

  • Site-Specific Action: Distributing predominantly to the stomach and intestines in rats (concentrations: duodenum > cecum > liver), mosapride leverages hydrogen bonding with phospholipid membranes for localized effects [7].
  • Synergistic Potential: Combines with domperidone or mecobalamin for enhanced prokinetic effects in gastroparesis [7].

Appendix: Compound Data Table

PropertyValue
IUPAC Name4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
CAS Registry Number112885-41-3
Molecular FormulaC₂₁H₂₅ClFN₃O₃
Molecular Weight421.90 g/mol
Pharmacological ClassSelective 5-HT₄ agonist / 5-HT₃ antagonist
Primary IndicationsFunctional dyspepsia, gastroparesis, postoperative ileus
Key MetaboliteDes-p-fluorobenzyl mosapride (M1)

Data consolidated from [3] [5] [10].

Properties

CAS Number

112885-41-3

Product Name

Mosapride

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

Molecular Formula

C21H25ClFN3O3

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)

InChI Key

YPELFRMCRYSPKZ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N

Synonyms

4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)-2-morpholinyl)methyl)benzamide
AS 4370
AS-4370
mosapride
mosapride citrate
Mosapride UI05MSP015CT

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.